
(Phe2,Orn8)-oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Phe2,Orn8)-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. It is a selective V1 vasopressin agonist, which means it specifically targets the V1 vasopressin receptors. This compound is known for inducing sustained contractility in the rabbit epididymis with an EC50 value of 280 nM .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phe2,Orn8)-oxytocin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of amino acids in this compound is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the cysteine residues at positions 1 and 6 . The synthesis typically involves the following steps:
Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Release of the peptide from the resin.
Oxidation: Formation of the disulfide bridge between cysteine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
(Phe2,Orn8)-oxytocin can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide sequence.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions include various analogs of this compound with different amino acid substitutions, which can alter the biological activity of the peptide .
科学的研究の応用
(Phe2,Orn8)-oxytocin has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving vasopressin receptors, such as certain cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用機序
(Phe2,Orn8)-oxytocin exerts its effects by binding to V1 vasopressin receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation results in the release of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause an increase in intracellular calcium levels and subsequent muscle contraction .
類似化合物との比較
Similar Compounds
Oxytocin: The natural hormone with similar structure but different receptor selectivity.
Vasopressin: Another peptide hormone with broader receptor activity, including V1 and V2 receptors.
Desmopressin: A synthetic analog of vasopressin with selective V2 receptor activity.
Uniqueness
(Phe2,Orn8)-oxytocin is unique due to its selective agonism for V1 vasopressin receptors, which makes it a valuable tool for studying V1 receptor-mediated processes without the confounding effects of V2 receptor activation .
特性
分子式 |
C42H65N13O11S2 |
|---|---|
分子量 |
992.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChIキー |
DHMCDFJJCGVQSC-OVCMMVBBSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


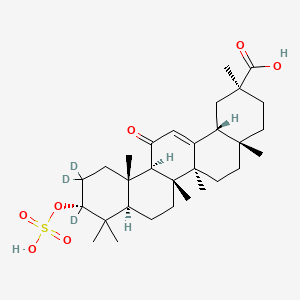
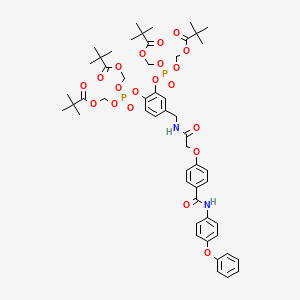

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)


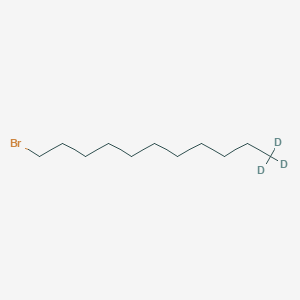
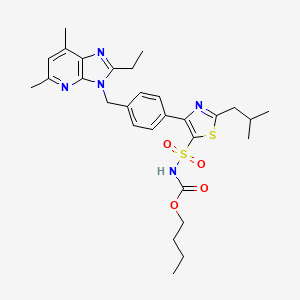
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

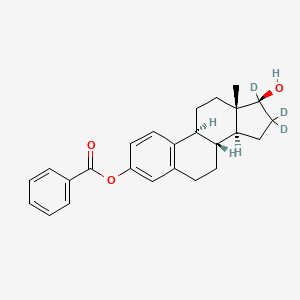
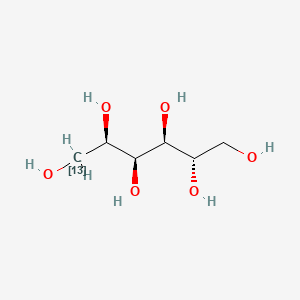
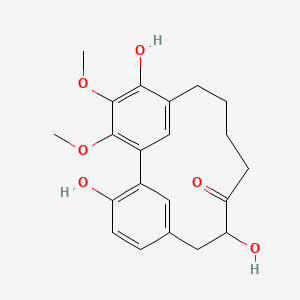
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
